

propamocarb toxicity profile ADI ARfD values

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Compound Focus: Propamocarb hydrochloride

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Toxicological Reference Values

The table below summarizes the core toxicological reference values for propamocarb as established in the recent EU review process.

Toxicological Measure	Value	Basis	Source
Acceptable Daily Intake (ADI)	0.24 mg/kg body weight per day	Recalculated from propamocarb hydrochloride value to express as propamocarb equivalents [1].	EFSA (2024) [1]
Acute Reference Dose (ARfD)	0.84 mg/kg body weight	Recalculated from propamocarb hydrochloride value to express as propamocarb equivalents [1].	EFSA (2024) [1]

EFSA's consumer risk assessment concluded that both the **short-term and long-term intake of residues** from the reported agricultural uses is unlikely to present a risk to consumer health, as the calculated exposures did not exceed these reference values [1].

Emerging Toxicological Insights from Research

While the regulatory ADI and ARfD are considered protective, recent experimental studies on mice have identified specific toxicological effects, primarily linked to gut microbiota dysbiosis and metabolic disruption. The following table contrasts the regulatory and experimental exposure scenarios.

Study Focus	Experimental Model & Dose	Key Findings	Source
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| **Chronic Exposure & Metabolic Disorder** | C57BL/6J mice, 10 weeks, 1, 3, and 10 mg/L in drinking water [2]. | - Induced bile acid metabolic disorder.

- Increased atherosclerosis-promoting molecule **trimethylamine**.
- Altered gut microbiota (e.g., increased *Prevotellaceae*, *Odoribacteraceae*).
- Disturbed cardiac NO/NOS pathway and increased NF-κB [2]. | Chen et al. (2018) [2] | | **Gut Microbiota Dysbiosis** | Mice, 28 days, 3, 30, and 300 mg/L in drinking water [3]. | - Significant shifts in cecal and fecal microbial community structure.
- Altered fecal metabolites (e.g., **succinate, short-chain fatty acids, bile acids, trimethylamine**).
- Perturbed transcription of hepatic genes regulating lipid metabolism [3]. | Chen et al. (2018) [3] |

These experimental doses are not directly comparable to human dietary exposure regulated by MRLs. The studies indicate that high-dose propamocarb exposure can disturb host metabolism through altering the gut microbiome and its metabolites [2] [3].

Experimental Methodologies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the key studies.

1. Chronic Exposure and Bile Acid Metabolism Study [2]

- **Animal Model:** C57BL/6J mice.
- **Exposure Protocol:** Propamocarb administered via drinking water at 1, 3, and 10 mg/L for 10 weeks.
- **Key Analyses:**
 - **Hepatic and Serous Bile Acids:** Quantified using LC-MS.
 - **Gene Transcription:** RNA extraction and qPCR analysis of genes related to bile acid synthesis, transportation, and energy metabolism in liver and ileum.
 - **Gut Microbiota:** 16S rRNA gene sequencing of cecal contents and feces. Microbial community analysis performed with Linear Discriminant Analysis Effect Size (LEfSe).

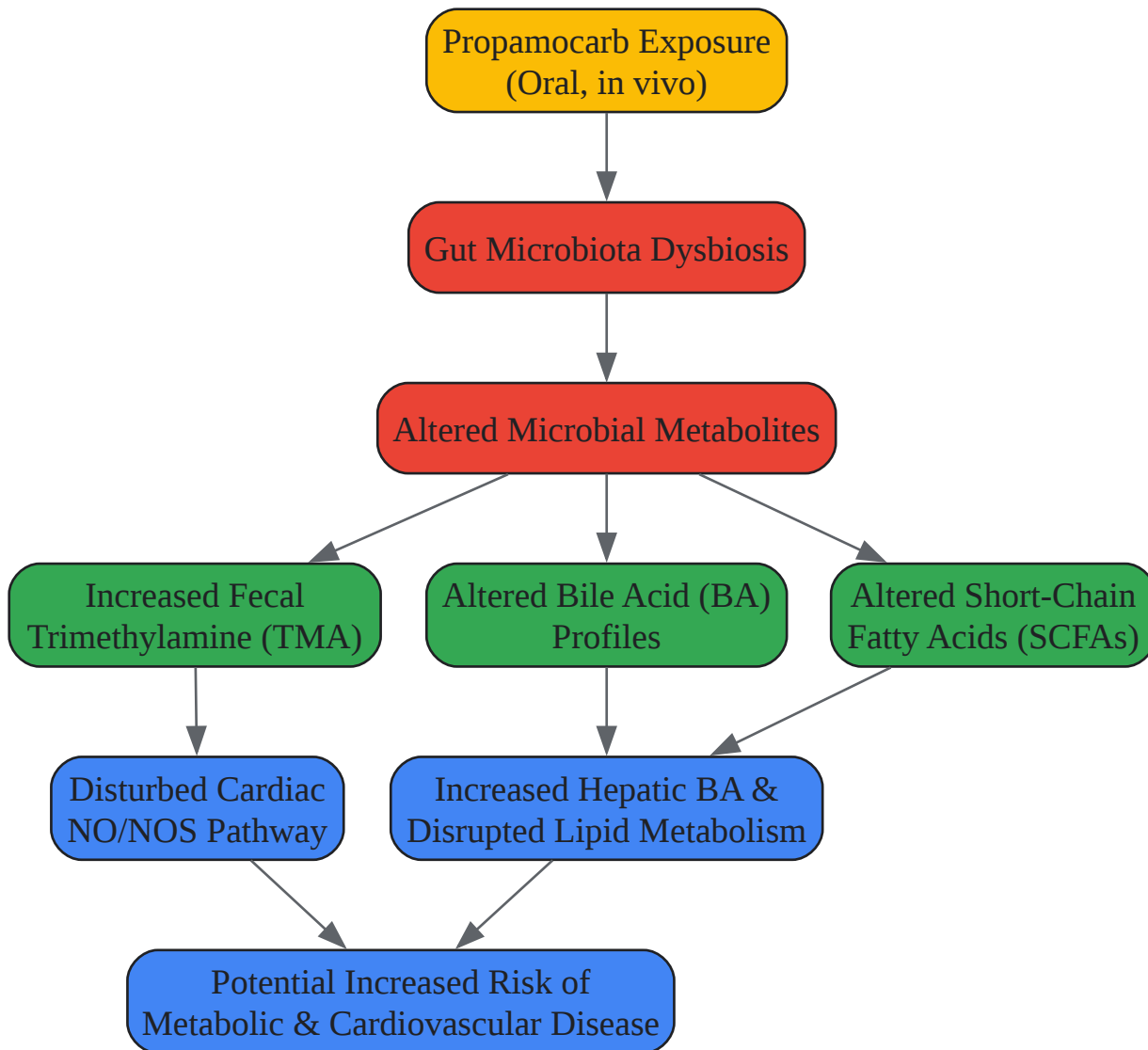
- **Cardiac Markers:** qPCR analysis of NF- κ B and components of the NO/NOS pathway.

2. Gut Microbiota Dysbiosis Study [3]

- **Animal Model:** Mice.
- **Exposure Protocol:** Propamocarb administered via drinking water at 3, 30, and 300 mg/L for 28 days.
- **Key Analyses:**
 - **Microbial Ecology:** 16S rRNA gene sequencing of cecal contents. Operational Taxonomic Unit (OTU) analysis to quantify changed microbial groups.
 - **Metabolomics:** ^1H NMR spectroscopy analysis of fecal samples to identify and quantify altered metabolites.
 - **Hepatic Gene Expression:** qPCR of liver tissues for genes involved in lipid metabolism.

Mechanism of Toxicity Workflow

The diagram below summarizes the key mechanistic pathway of propamocarb toxicity identified in the cited experimental studies.



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This pathway illustrates the sequence from propamocarb exposure to downstream metabolic effects, mediated through gut microbiota changes [2] [3].

Key Implications for Researchers

- **Regulatory vs. Experimental Evidence:** The established ADI and ARfD from EFSA represent the current regulatory consensus for consumer safety. The mouse studies reveal potential mechanisms for **low-dose chronic toxicity** that warrant further investigation [1] [2] [3].
- **Focus on Gut-Liver Axis:** Future toxicological profiles should pay close attention to propamocarb's effects on the gut microbiome and its functional metabolic output [4].

- **Data Gaps:** EFSA notes that the chronic consumer risk assessment is "indicative" due to uncertainties and data gaps identified in the broader MRL review, highlighting an area for ongoing research [1].

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